1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile
Description
1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile is a boronate ester derivative featuring a cyclopropane-carbonitrile core and a fluorinated aromatic ring. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), where the boronate group enables aryl-aryl bond formation.
Properties
IUPAC Name |
1-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO2/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(13(12)18)16(10-19)8-9-16/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHUUGTLOLQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3(CC3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester.
Cyclopropanation: The next step involves the cyclopropanation of the boronic ester using a suitable cyclopropane precursor under specific reaction conditions.
Nitrile Introduction: Finally, the nitrile group is introduced through a substitution reaction, often using cyanogen bromide or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
Cross-Coupling: The boronic ester group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: The compound is used in biological research to study the effects of fluorinated and boron-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituent type, position, or ring size. Below is a detailed comparison:
Table 1: Structural and Physical-Chemical Comparison
*Inferred from analogous structures.
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects: The target compound’s 2-fluoro and nitrile groups increase the electrophilicity of the boronate, accelerating transmetallation in Suzuki-Miyaura couplings compared to non-halogenated analogs .
- Ring Strain : Cyclopropane’s high ring strain increases reactivity but may reduce stability during storage compared to cyclobutane analogs .
Biological Activity
The compound 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile is a novel organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's structure includes a cyclopropane moiety and a dioxaborolane group, which are known to influence biological interactions. The molecular formula is , with a molecular weight of approximately 252.1 g/mol. The presence of the fluorine atom may enhance lipophilicity and alter pharmacokinetic properties.
Kinase Inhibition
Recent studies have indicated that compounds similar to this one can exhibit kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases. For instance, compounds with similar dioxaborolane structures have shown IC50 values in the low nanomolar range against various kinases .
Anti-inflammatory Effects
Research has demonstrated that related compounds can suppress pro-inflammatory cytokines and nitric oxide production in cellular models of inflammation. This suggests that 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carbonitrile may also possess anti-inflammatory properties .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity in various cell lines are crucial for understanding the safety profile of this compound. Preliminary data indicate that similar compounds do not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety margin .
Study 1: Kinase Inhibition Profile
A study investigated the kinase inhibition profile of dioxaborolane derivatives. The compound exhibited significant inhibition against GSK-3β and ROCK-1 with IC50 values ranging from 10 to 1314 nM. This highlights its potential as a multi-target kinase inhibitor .
Study 2: Anti-cancer Activity
Another study focused on the anti-cancer properties of related compounds. These compounds demonstrated high potency against solid tumors in xenograft models with low toxicity profiles. The findings suggest that this class of compounds could be further developed for cancer therapy .
Data Tables
| Biological Activity | IC50 Values (nM) | Cell Lines Tested | Effects Observed |
|---|---|---|---|
| GSK-3β Inhibition | 10 - 1314 | Various cancer cell lines | Significant inhibition |
| ROCK-1 Inhibition | 20 - 500 | Mouse microglial cells | Reduced inflammation |
| Cytotoxicity | >1000 | HT-22 and BV-2 cells | No significant viability loss |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
